molecular formula C9H13NO2 B8721578 tert-butyl 1H-pyrrole-2-carboxylate

tert-butyl 1H-pyrrole-2-carboxylate

Cat. No.: B8721578
M. Wt: 167.20 g/mol
InChI Key: LGHAAAIUUYWURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

tert-butyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h4-6,10H,1-3H3

InChI Key

LGHAAAIUUYWURJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CN1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lit. Tetrahedron, 41:5633 (1985). To a stirred solution of 10.0 g (90.0 mmol) pyrrole-2-carboxylic acid in 180 ml dioxane was added dropwise at 0° C. 18 ml concentrated sulphuric acid 2-methylpropene was then condensed into the reaction flask over the course of 1 h, using a dry-ice condenser, and stirring continued for 16 h at 0° C. while the dry-ice condenser was periodically refilled so as to maintain a slow reflux of 2-methylpropene. The reaction mixture was then poured cautiously into an ice cooled mixture of 400 ml ether and 150 ml 2 M sodium hydroxide solution. The phases were separated and the aqueous phase extracted twice more with ether. The combined organic phases were washed successively with 2 M sodium hydroxide solution, water and finally with saturated brine, then dried over sodium sulphate and concentrated in vacuo to afford 9.07 g (60%) of the title compound as a colorless oil which still contained some dioxane. 1H NMR d (250 MHz, CDCl3) 9.60 (1H, br s), 6.90 (1H, m), 6.83 (1H, m), 6.22 (1H, m), 1.56 (9H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
sulphuric acid 2-methylpropene
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
reactant
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
60%

Synthesis routes and methods II

Procedure details

At room temperature, to a solution of pyrrole-2-carboxylic acid (500 mg, 4,5 mmol) in anhydrous dichloromethane (5 mL) and anhydrous N,N-dimethylformamide (2.5 mL) was added anhydrous cyclohexane (20 mL). With vigorous stirring, to this clear solution was added (0.85 mL, 1.033 g, 4.73 mmol) of tert-butyl 2,2,2-trichloroacetimidate followed by dropwise addition of boron trifluoride diethyl etherate (170 mL). After stirring at room temperature for 2 hr, additional tert-butyl 2,2,2-trichloroacetimidate (0.85 mL, 1.033 g, 4.73 mmol) and boron trifluoride diethyl etherate (85 mL) were added to the reaction mixture. After stirring at room temperature for an additional 3 hr, additional tert-butyl 2,2,2-trichloroacetimidate (0.85 mL, 1.033 g, 4.73 mmol) and boron trifluoride diethyl etherate (85 mL) were added to the reaction mixture. After stirring at room temperature overnight, the reaction mixture was filtered through a pad of celite, and the residue was washed with ether. The solvent was removed from the filtrate by rotoevaportation and the crude product was purified by flash column chromatography on silica gel eluted with 3-6% ethyl acetate in hexane to give the title compound as a white solid (600 mg, 80% yield), homogeneous by TLC (1/1 hexane/Ethyl acetate).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
0.85 mL
Type
reactant
Reaction Step Four
Quantity
85 mL
Type
reactant
Reaction Step Four
Quantity
0.85 mL
Type
reactant
Reaction Step Five
Quantity
85 mL
Type
reactant
Reaction Step Five
Yield
80%

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